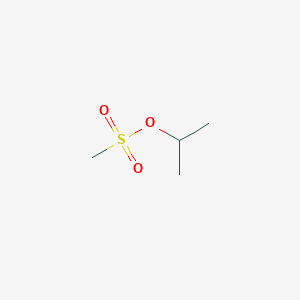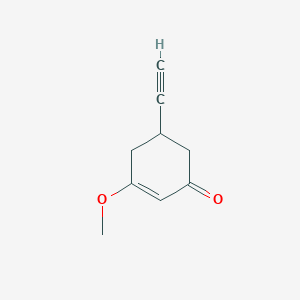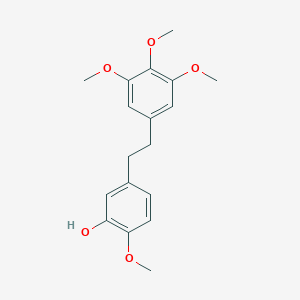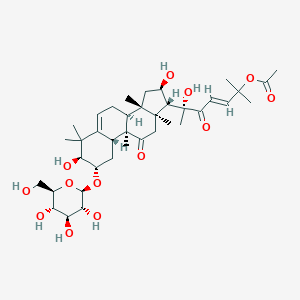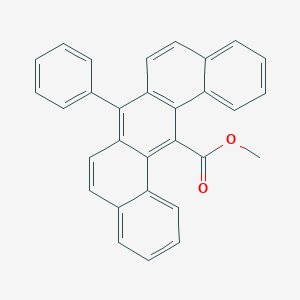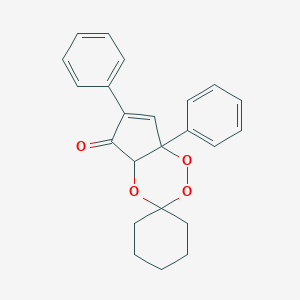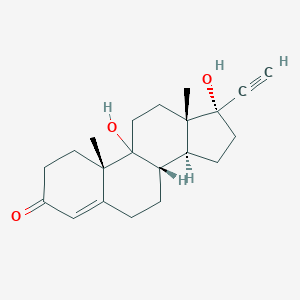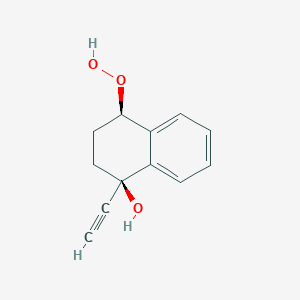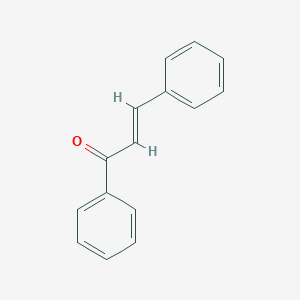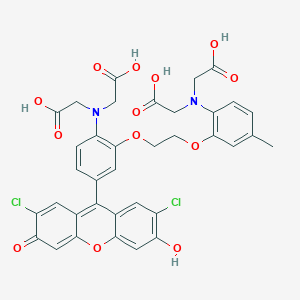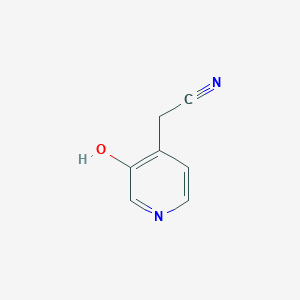![molecular formula C6H14O11P2S B049375 [(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 116482-98-5](/img/structure/B49375.png)
[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose 2-phosphorothioate 6-phosphate is a synthetic analogue of fructose 2,6-bisphosphate, a key regulator of glycolysis and gluconeogenesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fructose 2-phosphorothioate 6-phosphate involves the phosphorylation of fructose derivatives. One common method includes the use of phosphorothioate reagents to introduce the phosphorothioate group at specific positions on the fructose molecule. The reaction typically requires controlled conditions, including specific pH levels and temperatures, to ensure the correct placement of the phosphorothioate group.
Industrial Production Methods
While industrial production methods for fructose 2-phosphorothioate 6-phosphate are not extensively documented, the process would likely involve large-scale synthesis using similar principles as laboratory methods. This would include the use of automated reactors to maintain precise reaction conditions and the purification of the final product through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fructose 2-phosphorothioate 6-phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of fructose 2-phosphorothioate 6-phosphate might yield oxidized derivatives with altered functional groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Fructose 2-phosphorothioate 6-phosphate has several scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and the regulation of metabolic pathways.
Biology: Helps in understanding the role of fructose derivatives in cellular metabolism and signaling.
Industry: Could be used in the production of biochemical reagents and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of fructose 2-phosphorothioate 6-phosphate involves its interaction with key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric regulator, modulating the activity of enzymes like phosphofructokinase-1 and fructose 1,6-bisphosphatase. By binding to these enzymes, it alters their conformation and activity, thereby influencing the metabolic flux through these pathways.
Comparison with Similar Compounds
Similar Compounds
Fructose 2,6-bisphosphate: The natural counterpart, which also regulates glycolysis and gluconeogenesis.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Fructose 1,6-bisphosphate: Another key regulator in the same metabolic pathways.
Uniqueness
Fructose 2-phosphorothioate 6-phosphate is unique due to the presence of the phosphorothioate group, which imparts different chemical and biological properties compared to its natural counterparts. This modification can affect its stability, reactivity, and interaction with enzymes, making it a valuable tool for studying metabolic regulation and developing new therapeutic strategies.
Properties
CAS No. |
116482-98-5 |
|---|---|
Molecular Formula |
C6H14O11P2S |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2S/c7-2-6(17-19(13,14)20)5(9)4(8)3(16-6)1-15-18(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,20)/t3-,4-,5+,6+/m1/s1 |
InChI Key |
NSYGQXFQNXGXRD-ZXXMMSQZSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
Synonyms |
fructose 2-phosphorothioate 6-phosphate thio-Fru-2,6-P2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


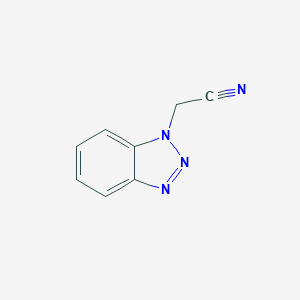
![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)
